4-Amino-4-(naphthalen-1-yl)butanoic acid
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Overview
Description
4-Amino-4-(naphthalen-1-yl)butanoic acid is an organic compound that features a naphthalene ring attached to a butanoic acid backbone with an amino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(naphthalen-1-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives and butanoic acid precursors.
Formation of Intermediate: The naphthalene derivative undergoes a Friedel-Crafts acylation reaction to introduce the butanoic acid moiety.
Amination: The intermediate product is then subjected to amination reactions to introduce the amino group at the fourth position of the butanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(naphthalen-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction can produce naphthalen-1-yl alcohols.
Scientific Research Applications
4-Amino-4-(naphthalen-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4-(naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(naphthalen-1-yl)butanoic acid
- 2-Amino-3-(naphthalen-1-yl)propanoic acid
- 4-(Naphthalen-1-yl)butanoic acid
Uniqueness
4-Amino-4-(naphthalen-1-yl)butanoic acid is unique due to the specific positioning of the amino group and the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4-amino-4-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-13(8-9-14(16)17)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9,15H2,(H,16,17) |
InChI Key |
ISTJBXOLTZPZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCC(=O)O)N |
Origin of Product |
United States |
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